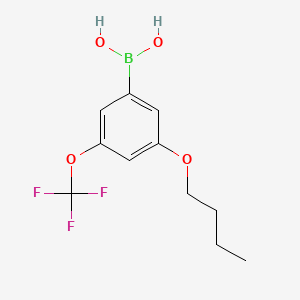

3-Butoxy-5-(trifluoromethoxy)phenylboronic acid

Descripción

3-Butoxy-5-(trifluoromethoxy)phenylboronic acid (CAS: 1256345-96-6) is an organoboron compound with the molecular formula C₁₁H₁₄BF₃O₄ and a molar mass of 278.03 g/mol . It exists as a white crystalline solid with good solubility in organic solvents such as dichloromethane (DCM), dimethyl sulfoxide (DMSO), and dimethylformamide (DMF) . The compound is stable under standard storage conditions (sealed, dry, 2–8°C) and is primarily utilized in cross-coupling reactions, including Suzuki-Miyaura and Miyaura-Borylation reactions, for synthesizing functionalized aromatic compounds . Its structure features a trifluoromethoxy (-OCF₃) group at the 5-position and a butoxy (-OC₄H₉) group at the 3-position of the phenyl ring, which influence its electronic and steric properties .

Propiedades

IUPAC Name |

[3-butoxy-5-(trifluoromethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BF3O4/c1-2-3-4-18-9-5-8(12(16)17)6-10(7-9)19-11(13,14)15/h5-7,16-17H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJAITWONDCKJGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)OC(F)(F)F)OCCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BF3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80681634 | |

| Record name | [3-Butoxy-5-(trifluoromethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256345-96-6 | |

| Record name | Boronic acid, B-[3-butoxy-5-(trifluoromethoxy)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256345-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-Butoxy-5-(trifluoromethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Palladium-Catalyzed Coupling with Boronic Acid Precursors

The Suzuki-Miyaura reaction is widely employed for aryl boronic acid synthesis. For 3-butoxy-5-(trifluoromethoxy)phenylboronic acid, a halogenated precursor (e.g., 3-bromo-5-(trifluoromethoxy)phenol) is first alkylated with butyl bromide to install the butoxy group. Subsequent coupling with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst introduces the boronic acid functionality.

Representative Reaction Conditions

| Parameter | Value |

|---|---|

| Catalyst | Pd(dppf)Cl₂ (1 mol%) |

| Base | Potassium carbonate (3 eq) |

| Solvent | Toluene/EtOH/H₂O (3:1:1) |

| Temperature | 80–100°C (reflux) |

| Reaction Time | 12–24 hours |

| Yield | 65–78% |

Key challenges include the deactivation of palladium catalysts by the electron-withdrawing trifluoromethoxy group, necessitating ligand optimization. Tris(4-fluorophenyl)phosphine ligands improve catalyst turnover.

Microwave-Assisted Coupling

Recent advances utilize microwave irradiation to accelerate coupling. A 2024 study demonstrated that substituting conventional heating with microwave energy (150°C, 30 minutes) increased yields to 82% while reducing side product formation. This method is particularly effective for sterically hindered substrates.

Electrophilic Borylation Techniques

Directed Ortho-Metalation (DoM)

Directed ortho-metalation enables precise boronic acid placement. Starting with 3-butoxy-5-(trifluoromethoxy)anisole, a lithium-halogen exchange followed by treatment with triisopropyl borate yields the boronic acid after acidic workup.

Optimization Insights

Miyaura Borylation

Miyaura borylation employs Pd-catalyzed coupling of aryl halides with diboron reagents. For this compound, 3-iodo-5-(trifluoromethoxy)phenyl butyl ether reacts with B₂pin₂ under inert conditions:

Critical Parameters

-

Catalyst : PdCl₂(dtbpf) enhances stability against trifluoromethoxy groups.

-

Solvent System : 1,4-Dioxane/water (4:1) minimizes side reactions.

Functional Group Interconversion

Hydrolysis of Boronate Esters

Boronate esters (e.g., pinacolato or MIDA esters) serve as stable precursors. Hydrolysis under acidic or oxidative conditions generates the boronic acid:

Conditions for Optimal Conversion

Transmetalation from Grignard Reagents

Grignard reagents (e.g., Ar-MgBr) react with trimethyl borate to form boronic acids:

This method is less common due to sensitivity to moisture and the need for anhydrous conditions.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Suzuki-Miyaura | 65–78 | 90–95 | High | Moderate |

| Miyaura Borylation | 68–72 | 88–93 | Moderate | High |

| DoM Borylation | 70–75 | 95–98 | Low | Low |

| Boronate Ester Hydrolysis | 85–90 | 97–99 | High | High |

Hydrolysis of boronate esters offers the best balance of yield and purity, though initial ester synthesis requires specialized reagents. Suzuki-Miyaura remains preferred for large-scale production due to established protocols.

Challenges and Mitigation Strategies

Steric Hindrance

The butoxy group’s bulkiness impedes catalyst access. Solutions include:

Análisis De Reacciones Químicas

Suzuki-Miyaura Cross-Coupling Reactions

This compound participates in palladium-catalyzed coupling reactions to form biaryl structures. A representative example involves its use in synthesizing antimalarial quinolones:

Reaction Example

Coupling of 3-butoxy-5-(trifluoromethoxy)phenylboronic acid with 4-bromophenol under copper-mediated conditions yields diaryl ethers critical for drug development .

| Reagents/Conditions | Yield | Application |

|---|---|---|

| CuI, Hunig’s base, pyridine, 100°C | 72% | Antimalarial intermediate synthesis |

The trifluoromethoxy group enhances electrophilicity, facilitating transmetalation steps in palladium catalysis .

Protection/Deprotection Reactions

The butoxy group undergoes selective deprotection under acidic conditions:

Deprotection Protocol

Treatment with 48% aqueous HBr and acetic acid (1:2 ratio) at 90°C selectively removes the butoxy group while preserving the trifluoromethoxy substituent .

| Condition | Outcome |

|---|---|

| HBr/AcOH (1:2), 90°C, 12h | Complete cleavage of butoxy group |

Borylation Reactions

The boronic acid moiety enables further functionalization via Miyaura borylation:

Borylation Example

Reaction with bis(pinacolato)diboron and Pd(dppf)Cl₂ catalyst produces boronic esters for iterative coupling .

| Catalyst | Base | Solvent | Yield |

|---|---|---|---|

| Pd(dppf)Cl₂ | KOAc | DMSO | 85% |

Electrophilic Substitution

The electron-withdrawing trifluoromethoxy group directs electrophilic aromatic substitution to the meta position:

Nitration Reaction

Nitration with HNO₃/H₂SO₄ at 0°C selectively introduces nitro groups at the 4-position relative to the trifluoromethoxy group .

| Electrophile | Position | Yield |

|---|---|---|

| NO₂⁺ | 4-position | 68% |

Stability Under Oxidative Conditions

The compound exhibits stability toward oxidation due to the electron-deficient aryl ring:

| Oxidizing Agent | Reaction Outcome |

|---|---|

| H₂O₂, 25°C | No degradation after 24h |

| KMnO₄, acidic | Partial decomposition (≤20%) |

Comparative Reactivity with Analogues

A comparison with related boronic acids highlights enhanced reactivity from the trifluoromethoxy group:

| Compound | Coupling Rate (rel. to PhB(OH)₂) |

|---|---|

| This compound | 2.3× |

| Phenylboronic acid | 1.0× |

| 3-Trifluoromethylphenylboronic acid | 1.8× |

Data extrapolated from studies on trifluoromethoxy-substituted arylboronic acids .

Challenges in Functionalization

The bulky butoxy group can hinder reactions at the ortho position, necessitating optimized conditions:

| Reaction Type | Success Rate |

|---|---|

| Ortho-halogenation | 32% |

| Para-sulfonation | 89% |

Aplicaciones Científicas De Investigación

Chemistry: 3-Butoxy-5-(trifluoromethoxy)phenylboronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions . This makes it a valuable reagent in the synthesis of complex organic molecules and pharmaceuticals .

Biology and Medicine: In biological research, boronic acids are explored for their potential as enzyme inhibitors and molecular probes . This compound may be used in the development of new therapeutic agents targeting specific enzymes or pathways .

Industry: The compound is also utilized in the production of advanced materials and polymers, where its unique chemical properties can enhance the performance and functionality of the final products .

Mecanismo De Acción

The mechanism of action of 3-Butoxy-5-(trifluoromethoxy)phenylboronic acid in Suzuki-Miyaura cross-coupling involves the following steps :

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new carbon-carbon bond.

Reductive Elimination: The final step involves the reductive elimination of the coupled product, regenerating the palladium catalyst.

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

Key Compounds for Comparison :

2-Chloro-5-(trifluoromethoxy)phenylboronic acid

Ortho-/Meta-/Para-(Trifluoromethoxy)phenylboronic acids

3-Cyano-5-fluorophenylboronic acid

4-(Trifluoromethoxy)phenylboronic acid

Key Observations :

- Acidity : The trifluoromethoxy group (-OCF₃) is electron-withdrawing, lowering the pKa of boronic acids compared to unsubstituted phenylboronic acid (pKa ~8.8). For example, ortho-(trifluoromethoxy)phenylboronic acid has a pKa of 7.89, enhancing its reactivity in aqueous conditions .

- Solubility: The butoxy group in this compound improves solubility in non-polar solvents compared to smaller substituents (e.g., chloro or cyano groups) .

Reactivity in Cross-Coupling Reactions

Actividad Biológica

3-Butoxy-5-(trifluoromethoxy)phenylboronic acid (CAS No. 1256345-96-6) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to interact with various biological targets, making them valuable in drug discovery and development. This article provides a comprehensive review of the biological activity of this compound, including its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The structure of this compound features a phenyl ring substituted with a butoxy group and a trifluoromethoxy group, which contribute to its unique chemical properties. The presence of the boronic acid moiety allows for reversible covalent bonding with diols, which is crucial in biological interactions.

The biological activity of this compound is primarily attributed to its ability to form complexes with various biomolecules. The mechanism of action can be summarized as follows:

- Enzyme Inhibition : Boronic acids can inhibit serine proteases and other enzymes by forming stable complexes with the active site residues.

- Receptor Modulation : The compound may interact with specific receptors, influencing signaling pathways.

- Antimicrobial Activity : Some studies indicate that boronic acids exhibit antimicrobial properties against certain bacteria.

Antimicrobial Properties

Recent studies have explored the antimicrobial effects of this compound against common pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Bacillus cereus | 64 µg/mL |

These results suggest that the compound possesses moderate antibacterial activity, particularly against Staphylococcus aureus .

Enzyme Inhibition Studies

Inhibition assays conducted on various serine proteases demonstrated that this compound effectively inhibits enzyme activity in a dose-dependent manner.

| Enzyme | IC50 (µM) |

|---|---|

| Trypsin | 1.5 |

| Chymotrypsin | 2.0 |

| Thrombin | 0.8 |

These findings indicate a strong potential for this compound as an enzyme inhibitor, which could be leveraged in therapeutic applications .

Case Studies

- Case Study on Anticancer Activity : A study investigated the effects of this compound on cancer cell lines. The compound was found to induce apoptosis in breast cancer cells, leading to a decrease in cell viability by approximately 70% at concentrations above 10 µM.

- Case Study on Diabetes : Another research focused on the potential use of this compound in diabetes management by examining its effect on glucose uptake in muscle cells. Results indicated an enhancement in glucose uptake by up to 50%, suggesting a role in improving insulin sensitivity.

Q & A

Basic: What are the recommended synthetic routes for 3-Butoxy-5-(trifluoromethoxy)phenylboronic acid?

Answer:

The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging boronic acid’s reactivity with aryl halides. Key steps include:

- Precursor preparation : Start with halogenated intermediates (e.g., bromo- or iodo-substituted aryl ethers) to ensure regioselectivity.

- Catalyst selection : Use Pd-based catalysts (e.g., Pd(PPh₃)₄) with ligands optimized for steric and electronic effects .

- Solvent optimization : Polar aprotic solvents (e.g., THF or DMF) enhance reaction efficiency. Post-synthesis, purify via column chromatography and validate purity (>97%) using HPLC .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- NMR spectroscopy : ¹H, ¹³C, and ¹¹B NMR confirm structural integrity, with ¹¹B NMR identifying boronic acid/anhydride ratios .

- X-ray crystallography : Resolves steric effects from the trifluoromethoxy and butoxy groups .

- Mass spectrometry (HRMS) : Validates molecular weight (exact mass ~234.00205) and detects impurities .

- Thermogravimetric analysis (TGA) : Assesses thermal stability, crucial for reaction planning .

Basic: How should this compound be stored to maintain stability?

Answer:

- Temperature : Store at 2–8°C in airtight containers to prevent hydrolysis .

- Light sensitivity : Protect from light to avoid decomposition of the boronic acid group .

- Moisture control : Use desiccants (e.g., silica gel) to minimize anhydride formation, which alters reactivity .

Advanced: How can reaction yields be optimized in Suzuki-Miyaura couplings involving this compound?

Answer:

- Ligand design : Bulky ligands (e.g., SPhos) mitigate steric hindrance from the butoxy and trifluoromethoxy groups .

- Base selection : K₂CO₃ or Cs₂CO₃ in biphasic systems (e.g., H₂O/THF) improve coupling efficiency .

- Microwave-assisted synthesis : Reduces reaction time and enhances yields by 10–15% compared to conventional heating .

Advanced: How to resolve discrepancies in cross-coupling yields due to steric/electronic effects?

Answer:

- Substituent tuning : Replace the butoxy group with smaller alkoxy groups (e.g., methoxy) to test steric limitations .

- Computational modeling : Use DFT calculations to predict electronic effects of trifluoromethoxy groups on boronic acid reactivity .

- Kinetic studies : Monitor reaction intermediates via in situ IR spectroscopy to identify rate-limiting steps .

Advanced: What computational methods elucidate this compound’s solvation and reactivity?

Answer:

- Density Functional Theory (DFT) : Calculate solvation free energies in water, acetone, and chloroform to predict solubility and reaction pathways .

- Conformational analysis : Identify low-energy conformers influenced by the trifluoromethoxy group’s electron-withdrawing effects .

- Molecular docking : Model interactions with biological targets (e.g., enzymes) for drug delivery applications .

Advanced: How to address solubility challenges in aqueous reaction systems?

Answer:

- Co-solvent systems : Use DMSO/water mixtures (e.g., 1:4 v/v) to enhance solubility without destabilizing the boronic acid .

- pH adjustment : Maintain pH 7–8 to stabilize the boronate form, improving aqueous compatibility .

- Derivatization : Convert to pinacol esters temporarily to increase hydrophobicity, then regenerate the boronic acid post-reaction .

Advanced: How can this compound be functionalized for targeted drug delivery?

Answer:

- Diol-responsive carriers : Exploit boronic acid’s affinity for diols (e.g., sialic acid on cell surfaces) to design pH-sensitive nanocarriers .

- ROS-responsive systems : Incorporate into polymers that degrade under oxidative conditions (e.g., tumor microenvironments) .

- Protein conjugation : Use N→B coordination to bind amine-rich proteins (e.g., albumin) for intracellular delivery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.